molecular formula C5H7NO6S B11966463 6-Hydroxypyridin-2(1H)-one sulphate CAS No. 56047-04-2

6-Hydroxypyridin-2(1H)-one sulphate

Cat. No.: B11966463
CAS No.: 56047-04-2
M. Wt: 209.18 g/mol
InChI Key: JAGQQVFIGXVVPO-UHFFFAOYSA-N
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Description

6-Hydroxypyridin-2(1H)-one sulphate is a chemical compound that belongs to the class of hydroxypyridines It is characterized by the presence of a hydroxyl group at the 6th position of the pyridine ring and a sulphate group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Hydroxypyridin-2(1H)-one sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, piperidines, and pyridine ketones or aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Hydroxypyridin-2(1H)-one sulphate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxypyridin-2(1H)-one sulphate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypyridine: Similar in structure but lacks the sulphate group.

    6-Hydroxypyridine: Similar but without the sulphate group.

    2-Pyridone: A related compound with a keto group instead of a hydroxyl group.

Uniqueness

6-Hydroxypyridin-2(1H)-one sulphate is unique due to the presence of both the hydroxyl and sulphate groups, which confer distinct chemical and biological properties

Biological Activity

6-Hydroxypyridin-2(1H)-one sulphate (CAS No. 51100-43-7) is an organic compound characterized by its unique molecular structure, which includes a hydroxyl group and a sulfate group attached to a pyridine ring. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

  • Molecular Formula : C₅H₇N₁O₆S
  • Molecular Weight : 189.18 g/mol
  • Functional Groups : Hydroxyl (-OH), Sulfate (-OSO₃)

Biological Activities

This compound exhibits several notable biological activities:

  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may also provide benefits in neurodegenerative conditions.
  • Metal Ion Chelation : The compound has the ability to chelate metal ions, which is significant in biological systems where metal ions play crucial roles in enzyme function and cellular processes.

The mechanism of action for this compound primarily involves:

  • Metal Ion Binding : The hydroxyl and sulfate groups enhance the compound's ability to bind with metal ions, potentially modulating enzyme activities.
  • Neuroprotective Pathways : It may influence pathways associated with oxidative stress and inflammation, common in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-HydroxyquinolineHydroxy group on a quinoline ringAntimicrobial, anticancer
2,6-DihydroxypyridineTwo hydroxyl groups on pyridineIntermediate in nicotine degradation
1-Hydroxy-2(1H)-pyridinoneHydroxyl group on pyridineIron chelation, neuroprotective

The presence of the sulfate group in this compound enhances its solubility and biological reactivity compared to other hydroxypyridine derivatives, allowing for unique interactions that may not occur with structurally similar compounds.

Research Findings and Case Studies

Recent studies have highlighted the potential of this compound in various applications:

  • Neuroprotection : In vitro studies have indicated that compounds with similar structures can protect neuronal cells from oxidative damage. For instance, research on related pyridinones has shown their efficacy in reducing apoptosis in neuronal cell lines exposed to neurotoxic agents .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration as an antibacterial agent.
  • Therapeutic Potential : The compound's ability to chelate metal ions positions it as a potential therapeutic agent for conditions like Alzheimer's disease, where metal ion dysregulation is implicated .

Properties

CAS No.

56047-04-2

Molecular Formula

C5H7NO6S

Molecular Weight

209.18 g/mol

IUPAC Name

6-hydroxy-1H-pyridin-2-one;sulfuric acid

InChI

InChI=1S/C5H5NO2.H2O4S/c7-4-2-1-3-5(8)6-4;1-5(2,3)4/h1-3H,(H2,6,7,8);(H2,1,2,3,4)

InChI Key

JAGQQVFIGXVVPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)O.OS(=O)(=O)O

Related CAS

626-06-2 (Parent)

Origin of Product

United States

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